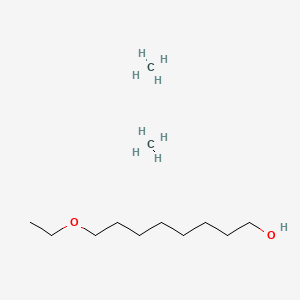
8-ethoxyoctan-1-ol;methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-ethoxyoctan-1-ol;methane, are a class of nonionic surfactants derived from the ethoxylation and propoxylation of alcohols with carbon chain lengths ranging from 8 to 10. These compounds are widely used in various industrial and commercial applications due to their excellent emulsifying, dispersing, and wetting properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alcohols, C8-10, ethoxylated propoxylated, involves the catalytic reaction of C8-10 alcohols with ethylene oxide and propylene oxide. The process typically begins with the alcohol initiator, which undergoes propoxylation followed by ethoxylation. The reaction is catalyzed by a base such as potassium hydroxide and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of these compounds is carried out in large reactors where the alcohols are first mixed with the catalyst. The mixture is then subjected to sequential addition of ethylene oxide and propylene oxide under high pressure and temperature. The resulting product is neutralized with an acid to obtain the final ethoxylated propoxylated alcohol .
Analyse Chemischer Reaktionen
Types of Reactions
8-ethoxyoctan-1-ol;methane, can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert them back to the parent alcohols.
Substitution: They can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Parent alcohols.
Substitution: Ethers, esters
Wissenschaftliche Forschungsanwendungen
8-ethoxyoctan-1-ol;methane, have a wide range of applications in scientific research:
Chemistry: Used as surfactants in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in pharmaceutical formulations as solubilizing agents.
Industry: Widely used in detergents, cleaners, and emulsifiers for their excellent surface-active properties
Wirkmechanismus
The mechanism of action of alcohols, C8-10, ethoxylated propoxylated, primarily involves their ability to reduce surface tension. This is achieved through the alignment of their hydrophobic and hydrophilic segments at interfaces, which disrupts the cohesive forces between molecules. This property makes them effective emulsifiers, dispersants, and wetting agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alcohols, C9-11, ethoxylated propoxylated
- Alcohols, C12-14, ethoxylated propoxylated
- Alcohols, C6-8, ethoxylated propoxylated
Uniqueness
Compared to similar compounds, alcohols, C8-10, ethoxylated propoxylated, offer a balanced combination of hydrophobic and hydrophilic properties, making them versatile for a wide range of applications. Their intermediate carbon chain length provides optimal emulsifying and dispersing capabilities .
Eigenschaften
CAS-Nummer |
68603-25-8 |
|---|---|
Molekularformel |
C12H30O2 |
Molekulargewicht |
206.37 g/mol |
IUPAC-Name |
8-ethoxyoctan-1-ol;methane |
InChI |
InChI=1S/C10H22O2.2CH4/c1-2-12-10-8-6-4-3-5-7-9-11;;/h11H,2-10H2,1H3;2*1H4 |
InChI-Schlüssel |
BJGIDOPGWGEGSI-UHFFFAOYSA-N |
SMILES |
C.C.CCOCCCCCCCCO |
Kanonische SMILES |
C.C.CCOCCCCCCCCO |
Key on ui other cas no. |
68603-25-8 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















